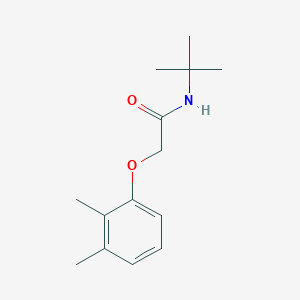
3-(1-methyl-1H-benzimidazol-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-benzimidazol-2-yl)acrylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 202.074227566 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Science and Industrial Applications
Acrylamide in Industry : Acrylamide, structurally related to acrylic acid derivatives, is primarily utilized in polyacrylamide production. Polyacrylamides find extensive applications in water treatment, paper processing, and mining. The significance of acrylamide research increased after its detection in heat-treated foods, leading to comprehensive studies on its formation, health risks, and mitigation strategies in food industries (Taeymans et al., 2004).
Biochemistry and Toxicology
Acrylamide Toxicology : Extensive studies have been conducted on acrylamide's toxicological profile due to its presence in processed foods and industrial applications. It's known for neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity, highlighting the importance of understanding its formation and exposure routes for human health (Friedman, 2003).
Advanced Materials and Coatings
Plasma Polymerized Acrylic Acid : Non-thermal plasma polymerization of acrylic acid leads to coatings with specific surface chemistries suitable for biomedical applications. These coatings, rich in carboxylic acid groups, are attractive for promoting cell adhesion and proliferation, offering pathways for advancements in regenerative medicine and tissue engineering (Bitar et al., 2018).
Environmental and Safety Considerations
Ionic Liquids for Green Chemistry : The use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin demonstrates the potential for sustainable industrial processes. However, the urgency for comprehensive toxicity and environmental impact assessments is highlighted to ensure the safe scaling of these technologies (Ostadjoo et al., 2018).
Propiedades
IUPAC Name |
(E)-3-(1-methylbenzimidazol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCQRHGLKEFEG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)




![2-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B5594598.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)
![2-[(Spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)
![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)
![ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)
